molecular formula C18H18N2O2S2 B6133674 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide

Cat. No. B6133674
M. Wt: 358.5 g/mol
InChI Key: ULHALFCWFWXYMT-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide, also known as EBTAM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBTAM is a member of the benzothiazole family and has been shown to possess several biological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The exact mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and HDAC. 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell survival. Moreover, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective activity. Moreover, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell proliferation.

Advantages and Limitations for Lab Experiments

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide can be easily synthesized in the lab using standard organic synthesis techniques, and it can be purified by recrystallization from ethanol. Moreover, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has been shown to possess low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions can be explored for the further development of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide as a potential therapeutic agent. Firstly, the structure-activity relationship of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide can be further investigated to identify more potent analogs with improved pharmacological properties. Secondly, the pharmacokinetics and toxicity of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide can be further evaluated in preclinical and clinical studies to assess its safety and efficacy. Thirdly, the therapeutic potential of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide can be explored in other diseases, such as diabetes, cardiovascular diseases, and autoimmune disorders. Finally, the mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide can be further elucidated to identify its molecular targets and signaling pathways.

Synthesis Methods

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide can be synthesized by the reaction of 2-aminobenzothiazole with ethyl chloroacetate in the presence of sodium hydride, followed by the reaction with 3-methylbenzene-1-thiol in the presence of potassium carbonate. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide possesses potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has been shown to possess neuroprotective activity by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-3-22-14-7-8-15-16(10-14)24-18(20-15)23-11-17(21)19-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHALFCWFWXYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

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